N'-(2-chlorobenzylidene)hexanohydrazide
Description
N'-(2-Chlorobenzylidene)hexanohydrazide is a hydrazone derivative synthesized via the condensation of hexanohydrazide with 2-chlorobenzaldehyde. Hydrazones are characterized by the –NH–N=C– linkage, which confers conformational flexibility and diverse biological activities . The 2-chlorobenzylidene moiety enhances electronic and steric properties, influencing intermolecular interactions (e.g., hydrogen bonding, π-stacking) and bioactivity .
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]hexanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-2-3-4-9-13(17)16-15-10-11-7-5-6-8-12(11)14/h5-8,10H,2-4,9H2,1H3,(H,16,17)/b15-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTIKEMXNGDQLX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CC=CC=C1Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Similar Hydrazone Derivatives
Structural and Functional Features
The table below summarizes key structural variations and biological activities of N'-(2-chlorobenzylidene)hexanohydrazide and related compounds:
Key Findings
Substituent Position and Bioactivity
- Chlorine Position: The 2-chloro substitution (vs. For example, N'-(2-chlorobenzylidene)-β-carboline-3-carbohydrazide showed potent activity against ovarian (IC₅₀: 1.65 µM) and prostate (IC₅₀: 1.83 µM) cancer cells, outperforming analogues with other substituents .
- Methoxy vs. Ethoxy Groups: The 4-(2-(dimethylamino)ethoxy) group in antiamoebic derivatives enhances solubility and reduces cytotoxicity (cell viability >80% on A549 cells) compared to methoxy-containing analogues .
Crystal Packing and Stability
- Trans Configuration : All analogues adopt a trans geometry about the C=N bond, optimizing conjugation and planar molecular arrangements for intermolecular interactions .
Mechanistic Insights
- Antiamoebic Activity: Hydrazones with polar substituents (e.g., dimethylaminoethoxy) disrupt Entamoeba histolytica membranes via electrostatic interactions, though exact mechanisms remain understudied .
- Antitumor Activity : β-Carboline hybrids intercalate DNA or inhibit topoisomerases, with the 2-chlorobenzylidene group enhancing lipophilicity and tumor cell penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
